molecular formula C23H27F3N4O10 B3000164 Thalidomide-O-amido-PEG2-C2-NH2 (TFA) CAS No. 1957235-75-4

Thalidomide-O-amido-PEG2-C2-NH2 (TFA)

Cat. No. B3000164
CAS RN: 1957235-75-4
M. Wt: 576.482
InChI Key: JQWXWSIQGKGHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-O-amido-PEG2-C2-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and 2-unit PEG linker used in PROTAC technology .


Synthesis Analysis

The synthesis of Thalidomide-O-amido-PEG2-C2-NH2 TFA involves the incorporation of the Thalidomide based cereblon ligand and a 2-unit PEG linker . This compound is used in medical research, drug-release, nanotechnology, and new materials research .


Molecular Structure Analysis

The molecular weight of Thalidomide-O-amido-PEG2-C2-NH2 TFA is 576.48 . The molecular formula is C23H27F3N4O10 . The SMILES representation is O=C(NCCOCCOCCN)COC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O.O=C(O)C(F)(F)F .


Chemical Reactions Analysis

Thalidomide-O-amido-PEG2-C2-NH2 TFA incorporates an E3 ligase ligand and a linker, and can be an immunomodulator for the research of cancer . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .


Physical And Chemical Properties Analysis

Thalidomide-O-amido-PEG2-C2-NH2 TFA is a solid compound . It is recommended to store the compound lyophilized at -20ºC, keep desiccated. In lyophilized form, the chemical is stable for 36 months. In solution, store at -20ºC and use within 3 months to prevent loss of potency .

Mechanism of Action

Target of Action

The primary target of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) is Cereblon . Cereblon is a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex . This protein plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation .

Mode of Action

Thalidomide-O-amido-PEG2-C2-NH2 (TFA) incorporates an E3 ligase ligand and a linker . This compound functions as a PROTAC (Proteolysis-Targeting Chimera) . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . In this case, Thalidomide-O-amido-PEG2-C2-NH2 (TFA) facilitates the degradation of Cereblon .

Biochemical Pathways

The action of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By promoting the degradation of Cereblon, Thalidomide-O-amido-PEG2-C2-NH2 (TFA) can influence various downstream effects related to the functions of Cereblon .

Pharmacokinetics

It’s noted that the salt form of the compound, thalidomide-o-amido-peg2-c2-nh2 tfa, usually boasts enhanced water solubility and stability , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of Thalidomide-O-amido-PEG2-C2-NH2 (TFA)'s action are primarily related to its role as an immunomodulator . By degrading Cereblon, this compound can influence the cellular processes regulated by this protein, potentially leading to changes in immune response .

Action Environment

The action, efficacy, and stability of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) can be influenced by various environmental factors. For instance, the compound’s stability and solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other molecules can impact the compound’s ability to bind to its target and exert its effects .

Safety and Hazards

The safety data sheet of Thalidomide-O-amido-PEG2-C2-NH2 TFA indicates that no component of this product present at a level equal to or greater than 0.1% is identified as probable, possible, or confirmed human carcinogen by IARC .

Future Directions

The future directions of Thalidomide-O-amido-PEG2-C2-NH2 TFA research could involve further exploration of its potential as an immunomodulator for cancer research . Additionally, its role in PROTAC technology could be further investigated to enhance the selective degradation of target proteins .

properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O8.C2HF3O2/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;3-2(4,5)1(6)7/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWXWSIQGKGHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.